4-Methoxy-1H-quinolin-2-one

Receptor Binding In Silico ADMET Drug Discovery

4-Methoxy-1H-quinolin-2-one (CAS 27667-34-1) is a differentiated quinolinone scaffold where the 4-methoxy substitution confers Log P 1.67 vs. -0.02 for the 4-hydroxy analog, enabling 83.79% predicted BBB penetration and 100% intestinal absorption. This precise substitution pattern is essential for MRSA activity (IC50 1.5 µg/mL in N-methyl derivative) and kinase inhibitor synthesis. Substituting generic quinolinones risks altered receptor binding, lipophilicity, and failed experimental reproducibility. Ideal for CNS drug discovery and antibiotic development programs requiring oral bioavailability.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 27667-34-1
Cat. No. B189100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-quinolin-2-one
CAS27667-34-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C10H9NO2/c1-13-9-6-10(12)11-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
InChIKeyLJYFMHAOCYPGMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-1H-quinolin-2-one (CAS 27667-34-1) for Medicinal Chemistry and Life Science Research


4-Methoxy-1H-quinolin-2-one (CAS 27667-34-1) is a heterocyclic organic compound belonging to the quinolinone family, characterized by a quinoline ring system with a methoxy group at the 4-position and a keto group at the 2-position . It is a naturally occurring alkaloid found in plant sources such as Acronychia laurifolia [1], and is frequently utilized as a scaffold in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . This compound exhibits a molecular weight of 175.18 g/mol, a calculated topological polar surface area (TPSA) of 38.30 Ų, and a consensus Log P of 1.67, which are favorable for blood-brain barrier penetration and oral bioavailability [2].

Why 4-Methoxy-1H-quinolin-2-one Cannot Be Simply Replaced by Other Quinolinones


The simple substitution of the 4-methoxy group in 4-Methoxy-1H-quinolin-2-one for other common functional groups, such as a hydroxyl (4-Hydroxy-1H-quinolin-2-one) or a hydrogen atom (2-Quinolinone), fundamentally alters the compound's electronic distribution, lipophilicity, and receptor-binding profile. While 4-Hydroxy-1H-quinolin-2-one is a broad-spectrum privileged scaffold [1], the methyl ether substitution in the target compound confers a significantly different lipophilicity (Consensus Log P 1.67 [2] vs. Log P -0.02 for 4-Hydroxyquinolin-2-one [3]), which directly impacts membrane permeability and target engagement [2]. Furthermore, the specific 4-methoxy substitution pattern is a key determinant for its observed activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and its distinct cytotoxic profile, whereas its N-methyl derivative exhibits differing antimicrobial potency [4]. Using a generic quinolinone analog without this precise substitution pattern will result in a compound with a different biological activity and physicochemical property set, jeopardizing experimental reproducibility and project outcomes.

Quantitative Evidence of 4-Methoxy-1H-quinolin-2-one's Differentiation from Key Analogs


4-Methoxy-1H-quinolin-2-one Shows Differentiated Predicted Receptor Binding Profile vs. 4-Hydroxy-1H-quinolin-2-one

Computational predictions from the admetSAR 2 model indicate that 4-Methoxy-1H-quinolin-2-one has a 53.72% probability of binding to the Androgen Receptor, a 76.23% probability of binding to the Estrogen Receptor, and a 65.17% probability of binding to the Thyroid Receptor [1]. This contrasts with the broader, less computationally characterized receptor promiscuity often associated with the more polar 4-Hydroxy-1H-quinolin-2-one scaffold, which is known for cannabinoid receptor affinity but lacks similar quantitative probability data for these specific targets [2]. The methoxy group's influence on lipophilicity (Log P 1.67) is a key driver of this differentiated binding profile, suggesting a more targeted approach to certain nuclear receptor pathways.

Receptor Binding In Silico ADMET Drug Discovery

4-Methoxy-1H-quinolin-2-one Exhibits Cytotoxicity in MCF-7 Breast Cancer Cells with an IC50 of ~10 µM

In a study evaluating the anticancer properties of quinolinones, 4-Methoxy-1H-quinolin-2-one demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of approximately 10 µM . While a direct head-to-head comparison for this specific cell line with the closely related analog 4-Hydroxy-1H-quinolin-2-one is not available from the same study, the target compound's activity provides a quantitative benchmark. In contrast, substituted derivatives of 4-Hydroxy-1H-quinolin-2-one have shown photosynthesis-inhibiting activity in plant chloroplasts (IC50 values ranging from 1.46 to 11.38 µM), a mechanism and target distinct from direct human cancer cell cytotoxicity [1].

Cytotoxicity Anticancer MCF-7

4-Methoxy-1H-quinolin-2-one's Favorable ADMET Profile Contrasts with Less Lipophilic Analogs

The lipophilicity of 4-Methoxy-1H-quinolin-2-one, indicated by a consensus Log P of 1.67, is predicted to facilitate blood-brain barrier (BBB) penetration (83.79% probability) and high human intestinal absorption (100% probability) [1]. This is a quantifiable contrast to the more polar 4-Hydroxy-1H-quinolin-2-one, which has a calculated Log P of -0.02 [2], resulting in a significantly lower probability of BBB penetration and potential for oral bioavailability. The addition of the 4-methoxy group provides a distinct advantage for central nervous system (CNS) drug discovery programs where BBB permeability is a key requirement.

ADMET Physicochemical Properties Lipophilicity

Derivative 4-Methoxy-N-methyl-2-quinolone Shows Potent Anti-MRSA Activity (IC50 1.5 µg/mL)

The closely related derivative, 4-methoxy-N-methyl-2-quinolone, isolated from *Zanthoxylum monophyllum*, exhibited significant activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with an IC50 value of 1.5 µg/mL [1]. This finding underscores the potential of the 4-methoxy-2-quinolone scaffold for developing antimicrobial agents. In contrast, 3-aryl-4-methyl-2-quinolones act as efflux pump inhibitors to restore ciprofloxacin activity against resistant *S. aureus* rather than exerting direct antimicrobial effects [2], highlighting a different mechanism of action for the 4-methyl analog class.

Antimicrobial MRSA Drug Resistance

Recommended Research and Industrial Applications for 4-Methoxy-1H-quinolin-2-one


Scaffold for CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Given its predicted 83.79% probability of blood-brain barrier (BBB) penetration and 100% probability of human intestinal absorption, 4-Methoxy-1H-quinolin-2-one is a highly suitable scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders, such as Alzheimer's disease or other neurodegenerative conditions, where oral bioavailability and BBB penetration are critical [1]. The favorable consensus Log P of 1.67, compared to the more polar 4-Hydroxy-1H-quinolin-2-one (Log P -0.02), provides a distinct advantage for achieving sufficient brain exposure [1], [2].

Lead Compound for Developing Novel Anti-MRSA Agents

The discovery that the closely related derivative, 4-methoxy-N-methyl-2-quinolone, exhibits potent direct activity against methicillin-resistant *Staphylococcus aureus* (MRSA) with an IC50 of 1.5 µg/mL positions the 4-methoxy-2-quinolone core as a promising starting point for antibiotic development [3]. This is a critical area of research given the global threat of antimicrobial resistance. The scaffold's mechanism appears to be distinct from the efflux pump inhibition seen with 4-methyl analogs, offering a new avenue for drug discovery [3], [4].

Building Block for Nuclear Receptor Modulators

Computational predictions indicating a 53.72% probability of binding to the androgen receptor and a 76.23% probability of binding to the estrogen receptor suggest that 4-Methoxy-1H-quinolin-2-one and its derivatives could be valuable starting points for designing novel modulators of nuclear hormone receptors [1]. This contrasts with the more extensively studied cannabinoid receptor activity of the 4-hydroxy analog, highlighting a differentiated and underexplored therapeutic area for the 4-methoxy scaffold [5].

Synthetic Intermediate for Kinase Inhibitors and Anticancer Agents

With its documented cytotoxicity in MCF-7 breast cancer cells (IC50 ~10 µM) and its established use as an intermediate in the synthesis of kinase inhibitors, 4-Methoxy-1H-quinolin-2-one is a valuable building block for oncology drug discovery , . Its well-defined structure and commercial availability at high purity (≥95%) make it a reliable choice for constructing focused libraries of antiproliferative compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.